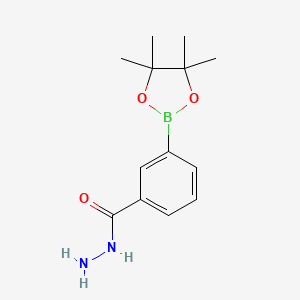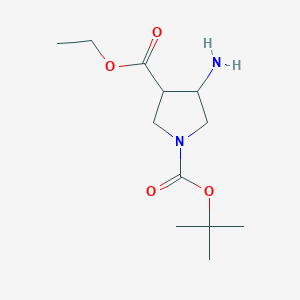![molecular formula C10H9F3N4O3 B1394633 {[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate CAS No. 1262773-70-5](/img/structure/B1394633.png)
{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
Übersicht
Beschreibung
{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate is a useful research compound. Its molecular formula is C10H9F3N4O3 and its molecular weight is 290.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridine, zu denen diese Verbindung gehört, sind wichtige Strukturmotive in aktiven agrochemischen Inhaltsstoffen . Sie werden zum Schutz von Pflanzen vor Schädlingen eingesetzt . Mehr als 20 neue agrochemische Produkte, die Trifluormethylpyridin enthalten, haben ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
Trifluormethylpyridine werden auch in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
In der Veterinärmedizin haben zwei Produkte, die den Trifluormethylpyridin-Rest enthalten, die Marktzulassung erhalten .
Synthese von fluorierten Pyridinen
Die Verbindung kann zur Synthese von 2-, 3-, 4-Fluoropyridinen, Di-, Tri-, Polyfluoropyridinen, Perfluoralkylpyridinen sowie fluorierten Pyridinen verwendet werden, die mit Carbo- und Heterocyclen verschmolzen sind .
Antimikrobielle Anwendungen
Pyridinbasierte 1,3,4-Oxadiazol-Verbindungen, zu denen diese Verbindung gehört, haben vielversprechende antibakterielle und antimykotische Eigenschaften gezeigt .
Radiobiologie
Es werden auch Methoden zur Synthese von F 18-substituierten Pyridinen für die lokale Strahlentherapie von Krebs und anderen biologisch aktiven Verbindungen vorgestellt .
Wirkmechanismus
Target of Action
Structurally similar pyridinium salts have been found to be involved in a wide range of research topics, including their importance as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .
Mode of Action
Compounds with similar structures, such as pyrimidine derivatives, have been known to exert their potential through different action mechanisms, including inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Similar compounds, such as pyrimidine derivatives, have been known to affect various biochemical pathways, including those involved in cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
Similar compounds have been studied, and their metabolism involves various pathways, including hydroxylation at the 5′ position of the pyrimidine ring in all species .
Result of Action
Similar compounds, such as pyrimidine derivatives, have shown promising anticancer activity through selective inhibition of protein kinases .
Action Environment
Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the rate of dissipation of similar compounds . .
Eigenschaften
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.C2HF3O2/c9-4-7-11-8(12-13-7)6-2-1-3-10-5-6;3-2(4,5)1(6)7/h1-3,5H,4,9H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDQKQUFIFSFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]](/img/structure/B1394557.png)



![5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394564.png)



![3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1394569.png)

![2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1394571.png)
